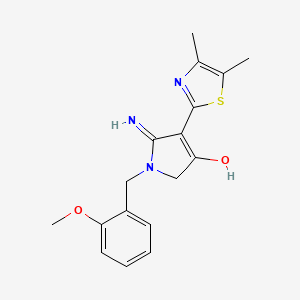![molecular formula C13H16N6OS B11304512 1,3-dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304512.png)
1,3-dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
- Thiazoles, to which this compound belongs, are part of the azole heterocycles family, along with imidazoles and oxazoles.
- The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom.
- Thiazole is naturally found in Vitamin B1 (thiamine) and serves as a parent material for various chemical compounds.
1,3-Dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one: is a heterocyclic organic compound.
準備方法
- The synthetic routes for this compound involve the condensation of appropriate precursors.
- Industrial production methods may vary, but they typically include cyclization reactions and functional group modifications.
化学反応の分析
Oxidation: Thiazoles can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are common.
Reagents: Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and Lewis acids.
Major Products: The specific products depend on reaction conditions and substituents.
科学的研究の応用
Antimicrobial Activity: Thiazoles have been explored as antimicrobial agents, including compounds like sulfathiazole.
Antiviral Activity: Some thiazoles exhibit antiviral properties (e.g., Ritonavir).
Antitumor and Cytotoxic Activity: Compounds derived from thiazoles have shown potential against cancer cells.
Biological Research: Thiazoles are used in studies related to cell signaling and enzyme inhibition.
作用機序
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular targets, modulate enzymatic activity, or affect metabolic pathways.
類似化合物との比較
Uniqueness: Highlight the distinctive features of this compound compared to other thiazoles.
Similar Compounds: Mention related compounds, such as sulfathiazole, abafungin, and ritonavir.
特性
分子式 |
C13H16N6OS |
|---|---|
分子量 |
304.37 g/mol |
IUPAC名 |
1,3-dimethyl-5-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C13H16N6OS/c1-8-15-16-12(21)19(8)14-7-9-4-5-10-11(6-9)18(3)13(20)17(10)2/h4-6,14H,7H2,1-3H3,(H,16,21) |
InChIキー |
ZOUJPVYVUJPLRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=S)N1NCC2=CC3=C(C=C2)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11304431.png)
![3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11304444.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B11304456.png)

![4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11304470.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11304472.png)
![1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11304476.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11304479.png)
![N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11304482.png)
![2-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B11304504.png)
![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11304508.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304509.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304513.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11304515.png)
